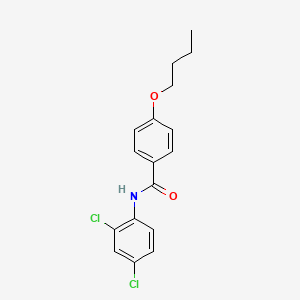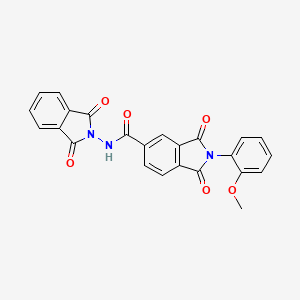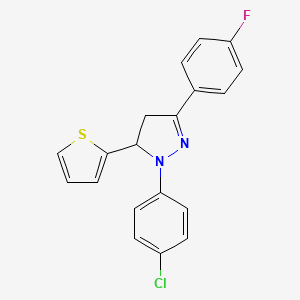
4-butoxy-N-(2,4-dichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of compounds known as benzamides and has been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-butoxy-N-(2,4-dichlorophenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
4-butoxy-N-(2,4-dichlorophenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of tumor cells and to induce apoptosis in cancer cells. In addition, it has been shown to reduce the formation of new blood vessels, which is important in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-butoxy-N-(2,4-dichlorophenyl)benzamide in lab experiments is that it has been extensively studied and its biological activities are well understood. It is also relatively easy to synthesize and has good stability. However, one of the limitations is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-butoxy-N-(2,4-dichlorophenyl)benzamide. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the investigation of its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In addition, there is ongoing research to investigate its potential as a treatment for other diseases such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, 4-butoxy-N-(2,4-dichlorophenyl)benzamide is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic activities and has potential as a neuroprotective agent. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and growth factors. While it has advantages and limitations for lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and investigation of its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(2,4-dichlorophenyl)benzamide involves the reaction of 2,4-dichloroaniline with butyl chloroformate to form the intermediate N-butyl-2,4-dichloroaniline. This intermediate is then reacted with benzoyl chloride to form the final product, 4-butoxy-N-(2,4-dichlorophenyl)benzamide. The synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
4-butoxy-N-(2,4-dichlorophenyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
4-butoxy-N-(2,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHCQHRBNHNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2,4-dichlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)
![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)


![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)
![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)
